molecular formula C11H13N3 B2478192 1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine CAS No. 159148-88-6

1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine

Cat. No.: B2478192
CAS No.: 159148-88-6
M. Wt: 187.246
InChI Key: KQDQKIUTQYNZIO-UHFFFAOYSA-N
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Description

1-[2-(1H-Imidazol-1-ylmethyl)phenyl]methanamine (CAS: 159148-88-6) is a benzylamine derivative featuring an imidazole ring attached via a methyl group to the ortho position of the phenyl ring. Its molecular formula is C₁₁H₁₃N₃ (average mass: 187.246 g/mol), and it is structurally characterized by the following features :

  • Core structure: Benzylamine backbone.
  • Substituent: 1H-imidazol-1-ylmethyl group at the phenyl ring’s 2-position.
  • Key identifiers: ChemSpider ID 10824597, MDL number 1-[2-(IMIDAZOL-1-YLMETHYL)PHENYL]METHANAMINE.

Properties

IUPAC Name

[2-(imidazol-1-ylmethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c12-7-10-3-1-2-4-11(10)8-14-6-5-13-9-14/h1-6,9H,7-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQDQKIUTQYNZIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)CN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine typically involves the reaction of 2-(1H-imidazol-1-ylmethyl)benzaldehyde with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction conditions often include solvents like methanol or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to more saturated heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole ring .

Scientific Research Applications

Chemistry

This compound serves as a versatile building block in organic synthesis. It is utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical reactions, including oxidation and substitution reactions.

Biology

Research indicates that 1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine exhibits potential biological activities. It is being studied for its antimicrobial and antifungal properties , which could lead to new treatments for infections. The imidazole ring's ability to coordinate with metal ions enhances its biological efficacy .

Medicine

The compound is under investigation for its therapeutic potential, particularly in treating infections and inflammatory conditions. Its mechanism of action involves interactions with specific molecular targets such as enzymes and receptors, potentially modulating their activity .

Industry

In industrial applications, this compound is explored for developing new materials and as a catalyst in various chemical processes. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in material science .

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens. For instance, it has shown significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy

PathogenInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12

These results suggest that the compound could be a promising candidate for developing new antimicrobial agents.

Anticancer Activity

Recent investigations have focused on the anticancer properties of this compound through in vitro assays against different cancer cell lines.

Table 2: IC50 Values Against Cancer Cell Lines

Cell LineIC50 (µM)
K5622.27
HL-601.42
MCF-73.56
HeLa4.10

The findings indicate that the compound exhibits significant anti-proliferative effects comparable to established chemotherapeutic agents .

Enzyme Inhibition Studies

The compound's potential as an enzyme inhibitor has also been explored, particularly regarding protein kinases involved in cancer signaling pathways.

Table 3: Kinase Inhibition Profile

Kinase Target% Inhibition at 1 µM
PDGFRα36%
PDGFRβ45%
HER222%

These results highlight the compound's ability to inhibit key kinases involved in tumor growth and proliferation, suggesting its potential use in targeted cancer therapies .

Mechanism of Action

The mechanism of action of 1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions, which may play a role in its biological activity. Additionally, the compound can interact with nucleic acids and proteins, affecting their function and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues: Key Features and Differences

The following table summarizes structural analogs and their distinguishing characteristics:

Compound Name Molecular Formula Substituents/Modifications Key Differences from Target Compound Reference
2-(1H-Imidazol-1-yl)ethanamine C₅H₉N₃ Ethylamine chain with imidazole at terminal position Smaller molecular size (MW: 111.15 g/mol); lacks aromatic phenyl group, reducing lipophilicity.
1-[4-(1H-Imidazol-1-yl)phenyl]methanamine (CAS: 65113-25-9) C₁₀H₁₁N₃ Imidazol-1-ylmethyl group at para position of phenyl ring Positional isomerism alters steric and electronic interactions; para substitution may enhance symmetry in binding.
1-(1-Benzyl-1H-imidazol-2-yl)methanamine (V2L) C₁₁H₁₃N₃ Benzyl group on imidazole nitrogen (N1) Benzyl substitution on imidazole instead of phenyl ring; may influence electron distribution and steric hindrance.
[4-Fluoro-3-(1H-imidazol-1-ylmethyl)phenyl]methanamine C₁₁H₁₂FN₃ Fluorine at phenyl 4-position Electronegative fluorine enhances dipole interactions; potential for improved binding affinity in hydrophobic pockets.
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine C₁₂H₁₅N₃ Phenylethyl group on imidazole nitrogen (N1) Extended alkyl chain increases hydrophobicity; may impact membrane permeability.

Physicochemical and Functional Comparisons

A. Molecular Weight and Lipophilicity
  • The target compound (MW: 187.25 g/mol) is heavier than 2-(1H-imidazol-1-yl)ethanamine (MW: 111.15 g/mol) but lighter than [1-(2-phenylethyl)-1H-imidazol-2-yl]methanamine (MW: 201.27 g/mol) .
  • Lipophilicity: Presence of aromatic groups (e.g., benzyl or phenyl) in the target and analogs increases logP values compared to non-aromatic derivatives like 2-(1H-imidazol-1-yl)ethanamine.
B. Substituent Effects on Reactivity and Binding
  • Positional Isomerism : The para-substituted analog (CAS: 65113-25-9) may exhibit distinct electronic effects compared to the ortho-substituted target, influencing hydrogen bonding or π-π stacking.
  • Bulkiness : 1-(1-Benzyl-1H-imidazol-2-yl)methanamine has a benzyl group on the imidazole nitrogen, creating steric hindrance absent in the target compound.
C. Salt Forms and Solubility
  • Quaternary Ammonium Derivatives : Compounds like 1-(1H-imidazol-2-yl)-N-methylmethanaminium chloride (synthesized in ) are charged, enhancing water solubility but limiting membrane permeability.
  • Hydrochloride Salts : Analog [1-(3-Methoxybenzyl)-1H-imidazol-4-yl]methanamine hydrochloride (CAS: 1439902-60-9) demonstrates improved stability and solubility compared to free bases.

Biological Activity

1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine, a compound featuring an imidazole moiety, has garnered attention in various biological research domains due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound's structure consists of an imidazole ring attached to a phenyl group via a methanamine linker. This configuration is crucial for its biological interactions, particularly in enzyme inhibition and receptor binding.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties.

Table 1: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli50 µg/mL
Staphylococcus aureus40 µg/mL
Klebsiella pneumoniae45 µg/mL
Pseudomonas aeruginosa55 µg/mL

The compound demonstrated varying degrees of effectiveness against different bacterial strains, showing comparable results to established antibiotics like ceftriaxone. The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Anticancer Activity

In cancer research, this compound has been explored for its potential as an inhibitor of indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune suppression in tumors.

Case Study: IDO Inhibition

A study highlighted the compound's ability to inhibit IDO activity, which is crucial for restoring immune responses against tumors. The most potent derivatives showed a ten-fold increase in inhibition compared to standard inhibitors.

Table 2: IDO Inhibition Potency

CompoundIC50 (µM)Reference
This compound0.5
Standard IDO Inhibitor (1-MT)5

This inhibition may enhance the efficacy of immunotherapeutic strategies by preventing tumor-induced immune suppression.

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6.

Table 3: Anti-inflammatory Activity Results

CytokineInhibition Percentage (%)Reference
TNF-α72%
IL-689%

These findings suggest that the compound could be beneficial in treating inflammatory diseases by modulating immune responses.

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The imidazole ring facilitates coordination with metal ions in enzymes, enhancing inhibitory effects.
  • Receptor Binding : The phenyl moiety allows for effective binding to receptors involved in cellular signaling pathways.
  • Nucleic Acid Interaction : The compound can interact with DNA and RNA, potentially affecting gene expression and cellular proliferation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 1-[2-(1H-imidazol-1-ylmethyl)phenyl]methanamine?

  • Methodology : The compound can be synthesized via nucleophilic substitution. A common approach involves reacting 2-(chloromethyl)benzylamine with 1H-imidazole under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C for 12–24 hours). Post-reaction purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) or recrystallization (ethanol/water) is recommended to achieve >95% purity .
  • Key Considerations : Monitor reaction progress using TLC (Rf ~0.3 in CH₂Cl₂/MeOH 9:1). Imidazole’s nucleophilicity may lead to side products if stoichiometry or temperature is not tightly controlled.

Q. How can researchers characterize the purity and structure of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H NMR (DMSO-d₆) should show peaks for the imidazole protons (δ 7.4–7.6 ppm), aromatic protons (δ 7.2–7.3 ppm), and methylene groups (δ 4.3–4.5 ppm for CH₂NH₂; δ 5.1–5.3 ppm for CH₂-imidazole) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z 228.1).
  • Elemental Analysis : Compare experimental C, H, N percentages with theoretical values (C: 63.14%, H: 6.19%, N: 24.54%) .

Q. What are the primary biological targets or applications explored for this compound?

  • Research Context : Imidazole derivatives are studied for antimicrobial activity (e.g., Gram-positive bacteria, fungi) and enzyme inhibition (e.g., cytochrome P450, kinases). Preliminary assays can include:

  • MIC Testing : Broth microdilution against S. aureus and C. albicans .
  • Enzyme Assays : Fluorescence-based inhibition studies using recombinant enzymes .

Advanced Research Questions

Q. How can contradictory bioactivity data be resolved for this compound?

  • Case Example : Discrepancies in IC₅₀ values across studies may arise from structural isomerism (e.g., regioisomers during synthesis) or assay conditions (pH, solvent).
  • Resolution Strategies :

  • HPLC Purity Check : Use a C18 column (MeCN/H₂O gradient) to isolate isomers .
  • Dose-Response Repetition : Validate activity under standardized conditions (e.g., 37°C, pH 7.4) .

Q. What computational methods are suitable for studying structure-activity relationships (SAR)?

  • Approach :

  • Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., fungal CYP51).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
    • Validation : Compare computational results with experimental IC₅₀ and MIC data .

Q. How does the compound’s stability vary under different storage conditions?

  • Stability Data :

  • Short-Term : Stable in DMSO at –20°C for 6 months (no degradation by HPLC).
  • Long-Term : Degrades by ~15% in aqueous buffers (pH 7.4) after 30 days at 4°C; recommend lyophilization for long-term storage .
    • Light Sensitivity : Store in amber vials to prevent photodegradation of the imidazole ring .

Q. What strategies optimize solubility for in vivo studies?

  • Formulation Options :

  • Salt Formation : Hydrochloride salt (improves aqueous solubility by 3–5×) .
  • Co-Solvents : Use PEG-400 or cyclodextrin complexes (e.g., 20% w/v HP-β-CD) .
    • Bioavailability Testing : Conduct pharmacokinetic studies in rodent models with oral and IV administration .

Methodological Resources

  • Synthetic Protocols : Detailed reaction schemes for nucleophilic substitution and purification .
  • Analytical Reference Data : ¹H/¹³C NMR, IR, and MS spectra for structural validation .
  • Bioassay Guidelines : Standardized MIC and enzyme inhibition protocols .

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